7,7-Dimethyl-5-methylideneoct-2-ene
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Overview
Description
7,7-Dimethyl-5-methylideneoct-2-ene is an organic compound with the molecular formula C11H20 It is a hydrocarbon that features a double bond and a branched structure, making it an interesting subject for various chemical studies and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-5-methylideneoct-2-ene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 7,7-dimethyl-5-methylene-2-octyne. This reaction is carried out under specific conditions, including the presence of a palladium catalyst and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-5-methylideneoct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while reduction typically produces saturated hydrocarbons .
Scientific Research Applications
7,7-Dimethyl-5-methylideneoct-2-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It can be a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5-methylideneoct-2-ene involves its interaction with various molecular targets and pathways. The compound’s double bond and branched structure allow it to participate in a range of chemical reactions, which can lead to the formation of different products. These reactions often involve the activation of the double bond, followed by nucleophilic or electrophilic attack, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-3,5-octadiyne-2,7-diol
- 7,7-Dimethyl-5-methylene-2-octyne
Uniqueness
7,7-Dimethyl-5-methylideneoct-2-ene is unique due to its specific structural features, including the position of the double bond and the branching of the carbon chain. These characteristics influence its reactivity and make it distinct from other similar compounds. The presence of the double bond in a specific position allows for unique reaction pathways and product formation .
Properties
CAS No. |
61518-35-2 |
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Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
7,7-dimethyl-5-methylideneoct-2-ene |
InChI |
InChI=1S/C11H20/c1-6-7-8-10(2)9-11(3,4)5/h6-7H,2,8-9H2,1,3-5H3 |
InChI Key |
YLMYCGDRNMOOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=C)CC(C)(C)C |
Origin of Product |
United States |
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